N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide features a triazolo[4,3-a]quinoxaline core substituted with a 4-methylphenoxy group at position 4 and an acetamide-linked 5-chloro-2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-18(20)28-24)14-22(32)27-19-13-16(26)9-12-21(19)34-2/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGPFRYSWBFOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of 509.02 g/mol. Its structural components include a chloro-substituted methoxyphenyl group and a triazoloquinoxaline moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Anticancer Activity
Recent research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazoloquinoxaline can inhibit cancer cell proliferation. The compound showed promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Bacterial Strains : It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli with varying MIC values depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : The triazole moiety may interact with cellular targets leading to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Clinical Trials : A study involving triazoloquinoxaline derivatives demonstrated a significant reduction in tumor size in patients with advanced solid tumors after a treatment regimen incorporating these compounds .
- Preclinical Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molar mass of 305.76 g/mol. The compound features a chloro-substituted methoxyphenyl group and a triazoloquinoxaline moiety, which contribute to its biological activity.
Antitumor Activity
Research has demonstrated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide exhibit significant antitumor properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown effectiveness against breast and lung cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It displays activity against both gram-positive and gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or function . This property makes it a candidate for developing new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Assess antimicrobial activity | Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL. |
| Study 3 | Investigate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 50%. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Triazoloquinoxaline Derivatives
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Lacks the 4-methylphenoxy group; instead, position 1 is methylated. Molecular Formula: C₁₈H₁₄ClN₅O₂ vs. C₂₄H₂₀ClN₅O₄ (target compound). Impact: The absence of the phenoxy group reduces steric bulk and may alter binding affinity. The methyl group at position 1 could enhance metabolic stability .
- N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (): Structural Difference: Substitutes 4-methylphenoxy with a morpholino group. Molecular Formula: C₂₂H₂₁ClN₆O₃ (MW: 452.9).
Non-Triazoloquinoxaline Cores
- N-(5-Chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide (): Structural Difference: Replaces triazoloquinoxaline with a decahydroquinoxaline ring. Impact: Saturation of the quinoxaline core reduces aromaticity, likely diminishing π-π stacking interactions critical for target binding .
- N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide (): Structural Difference: Benzodiazepine core instead of triazoloquinoxaline. Impact: Shifts pharmacological activity toward GABA receptor modulation rather than kinase inhibition .
Substituent Variations on the Acetamide Side Chain
Halogen and Electron-Withdrawing Groups
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: 4-Chloro-2-(trifluoromethyl)phenyl group replaces 5-chloro-2-methoxyphenyl. Molecular Formula: C₂₀H₁₅ClF₃N₅O₂ (MW: 449.8).
- N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Benzyl group replaces methoxyphenyl. Molecular Formula: C₁₉H₁₆ClN₅O₂ (MW: 381.8). Impact: Increased lipophilicity may enhance blood-brain barrier penetration but reduce solubility .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Implications
- Synthetic Routes : Analog synthesis often involves coupling acetamide side chains to pre-functionalized heterocycles (e.g., via Cs₂CO₃-mediated alkylation in DMF, as in ) or cyclization reactions ().
- Structure-Activity Relationships (SAR): Phenoxy vs. Morpholino: Polar groups (e.g., morpholino) improve solubility but may reduce membrane permeability . Trifluoromethyl Substitutents: Enhance metabolic stability and electron-deficient character, favoring target engagement in hydrophobic pockets . Benzyl vs.
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step condensation and functionalization reactions. For example:
- Step 1 : Condensation of a triazoloquinoxaline precursor with chloroacetyl chloride under reflux in triethylamine, monitored by TLC for reaction completion .
- Step 2 : Coupling with a substituted phenoxy group via nucleophilic substitution using potassium carbonate in DMF as a base .
- Purification : Recrystallization (e.g., pet-ether) or column chromatography to isolate intermediates .
- Characterization : Intermediates are confirmed via NMR (¹H/¹³C), mass spectrometry, and elemental analysis. Final compounds require X-ray crystallography or advanced spectrometric validation for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming the molecular structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons and acetamide methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms substituent positioning on the triazoloquinoxaline core .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Common solvents include pet-ether or ethanol-water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves polar by-products .
- HPLC : For high-purity demands, reverse-phase HPLC with C18 columns ensures >95% purity for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, DMF improves solubility of aromatic intermediates, while elevated temperatures (60–80°C) accelerate coupling reactions .
- Flow Chemistry : Continuous-flow reactors minimize side reactions and improve reproducibility, as demonstrated in analogous triazoloquinoxaline syntheses .
Q. What strategies resolve discrepancies in reported biological activities of triazoloquinoxaline derivatives?
- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assays) across multiple cell lines (e.g., HePG-2, Caco-2) to control for cell-type specificity .
- Purity Verification : Use HPLC and LC-MS to rule out batch-to-batch impurity variations affecting activity .
- Mechanistic Studies : Compare Topo II inhibition (DNA relaxation assays) and apoptosis markers (caspase-3 activation) to clarify conflicting results .
Q. How can computational methods predict binding interactions with Topoisomerase II?
- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions using crystal structures of Topo II (PDB ID: 1ZXM). Focus on the acetamide moiety’s hydrogen bonding with catalytic tyrosine residues .
- MD Simulations : Assess stability of the ligand-Topo II complex over 100 ns trajectories to identify critical binding motifs .
Q. What methodologies establish structure-activity relationships (SAR) for analogs?
- Substituent Variation : Synthesize derivatives with modified phenoxy (e.g., 4-fluoro vs. 4-methyl) or acetamide groups to evaluate steric/electronic effects .
- Biological Profiling : Test analogs for IC₅₀ values against cancer cell lines and Topo II inhibition. For example, fluorophenyl substituents enhance DNA intercalation potency .
- QSAR Modeling : Use topological polar surface area (TPSA) and logP to correlate physicochemical properties with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
